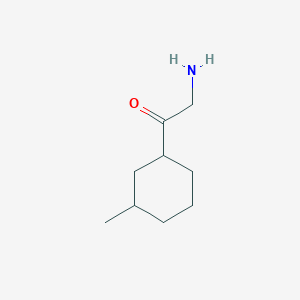
2-Amino-1-(3-methylcyclohexyl)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-1-(3-methylcyclohexyl)ethan-1-one is an organic compound with the molecular formula C9H17NO It is a derivative of cyclohexane, featuring an amino group and a ketone group attached to the cyclohexyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(3-methylcyclohexyl)ethan-1-one typically involves the reaction of 3-methylcyclohexanone with an appropriate amine source under controlled conditions. One common method is the reductive amination of 3-methylcyclohexanone using ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment to ensure consistent production quality.
化学反应分析
Types of Reactions
2-Amino-1-(3-methylcyclohexyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The ketone group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of 2-amino-1-(3-methylcyclohexyl)ethanol.
Substitution: Formation of N-substituted derivatives.
科学研究应用
2-Amino-1-(3-methylcyclohexyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Amino-1-(3-methylcyclohexyl)ethan-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The amino and ketone groups play crucial roles in its reactivity and interactions with other molecules.
相似化合物的比较
Similar Compounds
2-(3-methylcyclohexyl)ethan-1-amine: Similar structure but lacks the ketone group.
2-(1-Amino-3-methylcyclohexyl)ethan-1-ol: Contains an alcohol group instead of a ketone.
Uniqueness
2-Amino-1-(3-methylcyclohexyl)ethan-1-one is unique due to the presence of both an amino group and a ketone group, which allows it to participate in a wider range of chemical reactions compared to its analogs. This dual functionality makes it a versatile compound for various applications in research and industry.
属性
分子式 |
C9H17NO |
|---|---|
分子量 |
155.24 g/mol |
IUPAC 名称 |
2-amino-1-(3-methylcyclohexyl)ethanone |
InChI |
InChI=1S/C9H17NO/c1-7-3-2-4-8(5-7)9(11)6-10/h7-8H,2-6,10H2,1H3 |
InChI 键 |
KOYNWKJWQYDKNQ-UHFFFAOYSA-N |
规范 SMILES |
CC1CCCC(C1)C(=O)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



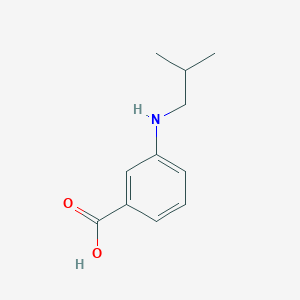
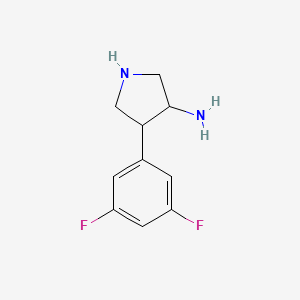

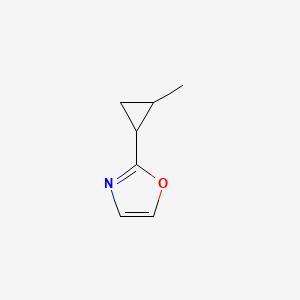
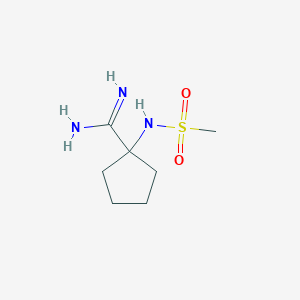
![5-Methyl-1-[2-(methylsulfanyl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13202379.png)
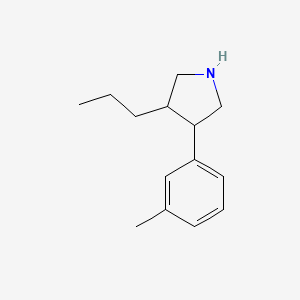
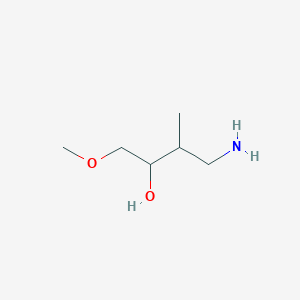

![1-{[5-(4-Chlorophenyl)thiophen-2-YL]methyl}piperazine](/img/structure/B13202411.png)

![4-Boc-7-chloro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B13202422.png)

